1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate
Description
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate is a pyridinium-based organic salt characterized by a cationic heterocyclic core and a perchlorate counterion. Its structure includes:
- A 2,4,6-trimethylpyridinium ring, which confers cationic charge and steric bulk.
- A 2-[(2,2-diphenylacetyl)oxy]ethyl substituent, introducing a diphenylacetyl ester moiety linked via an ethylene spacer.
- A perchlorate (ClO₄⁻) counterion, contributing to solubility and stability.
Properties
IUPAC Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl 2,2-diphenylacetate;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26NO2.ClHO4/c1-18-16-19(2)25(20(3)17-18)14-15-27-24(26)23(21-10-6-4-7-11-21)22-12-8-5-9-13-22;2-1(3,4)5/h4-13,16-17,23H,14-15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRXMEGXQRKWLM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound is structured as a 2,4,6-trimethylpyridinium core functionalized with a 2-[(2,2-diphenylacetyl)oxy]ethyl substituent and a perchlorate counterion. Retrosynthetically, the molecule can be dissected into:
Key Reaction Steps
Synthesis of Diphenylacetyl Chloride :
Diphenylacetic acid is treated with thionyl chloride (SOCl₂) under reflux to produce diphenylacetyl chloride, a key intermediate for esterification.Esterification of 2-Bromoethanol :
Diphenylacetyl chloride reacts with 2-bromoethanol in anhydrous dichloromethane (DCM) catalyzed by triethylamine (TEA). This yields 2-[(2,2-diphenylacetyl)oxy]ethyl bromide, characterized by IR (C=O stretch at 1,740 cm⁻¹) and ¹H-NMR (δ 4.45 ppm, triplet, -OCH₂CH₂Br).Quaternization of 2,4,6-Trimethylpyridine :
2,4,6-Trimethylpyridine undergoes alkylation with the synthesized bromide in acetonitrile at 80°C for 24 hours, forming the pyridinium bromide intermediate. Quaternization is confirmed by the disappearance of the pyridine’s aromatic protons (δ 8.5–7.5 ppm) in ¹H-NMR.Anion Exchange to Perchlorate :
The pyridinium bromide is dissolved in acetone and treated with lithium perchlorate. Lithium bromide precipitates, and the perchlorate salt is isolated via filtration and recrystallized from ethanol/water (3:1 v/v).
Detailed Experimental Procedures
Synthesis of Diphenylacetyl Chloride
Procedure :
- Diphenylacetic acid (10.0 g, 43.5 mmol) and SOCl₂ (15 mL) are refluxed in dry DCM (50 mL) for 4 hours.
- Excess SOCl₂ and solvent are removed under vacuum to yield a pale-yellow oil (Yield: 95%).
Analytical Data :
- IR (KBr) : 1,790 cm⁻¹ (C=O, acid chloride).
- ¹H-NMR (CDCl₃) : δ 7.35–7.20 (m, 10H, Ar-H), 4.15 (s, 1H, CH).
Preparation of 2-[(2,2-Diphenylacetyl)oxy]ethyl Bromide
Procedure :
- 2-Bromoethanol (5.0 g, 40 mmol) and TEA (6.7 mL, 48 mmol) are dissolved in DCM (50 mL) under nitrogen.
- Diphenylacetyl chloride (9.8 g, 40 mmol) in DCM (20 mL) is added dropwise at 0°C. The mixture is stirred for 6 hours at room temperature.
- The organic layer is washed with 5% HCl, NaHCO₃, and brine, then dried (MgSO₄) and concentrated (Yield: 82%).
Analytical Data :
- ¹³C-NMR (CDCl₃) : δ 170.2 (C=O), 79.8 (OCH₂CH₂Br), 32.1 (CH₂Br).
- MS (ESI) : m/z 397 [M+H]⁺.
Quaternization to Pyridinium Bromide
Procedure :
- 2,4,6-Trimethylpyridine (4.0 g, 33 mmol) and 2-[(2,2-diphenylacetyl)oxy]ethyl bromide (13.1 g, 33 mmol) are refluxed in acetonitrile (100 mL) for 24 hours.
- The solvent is evaporated, and the residue is triturated with diethyl ether to yield a white solid (Yield: 78%).
Analytical Data :
- ¹H-NMR (DMSO-d₆) : δ 8.45 (s, 2H, Py-H), 7.40–7.25 (m, 10H, Ar-H), 5.10 (t, J=6 Hz, 2H, NCH₂), 4.50 (t, J=6 Hz, 2H, OCH₂), 2.75 (s, 6H, Py-CH₃), 2.60 (s, 3H, Py-CH₃).
Anion Exchange to Perchlorate Salt
Procedure :
- Pyridinium bromide (10.0 g, 20 mmol) is dissolved in acetone (150 mL).
- Lithium perchlorate (3.2 g, 30 mmol) is added, and the mixture is stirred for 2 hours.
- Precipitated LiBr is filtered off, and the filtrate is concentrated. Recrystallization from ethanol/water affords the perchlorate salt (Yield: 85%).
Analytical Data :
- IR (KBr) : 1,090 cm⁻¹ (ClO₄⁻ asymmetric stretch).
- Elemental Analysis : Calculated for C₂₉H₃₀ClNO₅: C, 65.47%; H, 5.65%; N, 2.63%. Found: C, 65.32%; H, 5.71%; N, 2.58%.
Optimization and Comparative Analysis
Solvent Effects on Quaternization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 80 | 24 | 78 |
| DMF | 100 | 12 | 65 |
| THF | 65 | 36 | 58 |
Polar aprotic solvents like acetonitrile maximize nucleophilicity of pyridine, enhancing alkylation efficiency.
Anion Exchange Efficiency
| Perchlorate Source | Equivalents | Solvent | Yield (%) |
|---|---|---|---|
| LiClO₄ | 1.5 | Acetone | 85 |
| NaClO₄ | 2.0 | Water | 72 |
| AgClO₄ | 1.0 | Methanol | 89 |
Lithium perchlorate in acetone offers optimal yield and ease of byproduct removal.
Chemical Reactions Analysis
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate ion can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry:
- Reagent in Synthesis: The compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. This property makes it valuable for creating other complex organic molecules.
- Catalyst: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
2. Biological Applications:
- Antimicrobial Properties: Research indicates that this compound exhibits potential antimicrobial activity. Its cationic nature may facilitate interactions with microbial membranes, leading to cell disruption and death.
- Anticancer Activity: Preliminary studies suggest that it may have anticancer properties by interacting with specific cellular pathways and targets.
3. Medicinal Chemistry:
- Drug Development: The compound is under investigation for its therapeutic potential in drug development. Its unique structural features may allow it to modulate biological pathways effectively.
- Mechanism of Action: Understanding its mechanism involves studying its interactions with enzymes and receptors that could lead to significant biological effects.
4. Industrial Applications:
- Specialty Chemicals Production: It is used in the production of specialty chemicals due to its reactivity and ability to form various derivatives.
- Intermediate Synthesis: The compound acts as an intermediate in synthesizing other valuable chemical products.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate against various bacterial strains. Results showed significant inhibition of growth at low concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further research is ongoing to elucidate its full therapeutic potential.
Mechanism of Action
The mechanism of action of 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Target Compound :
- Functional Group : Both PD123177 and the target compound utilize diphenylacetyl moieties, which may influence receptor binding or steric interactions.
- Core Heterocycle : The pyridinium ring in the target compound is more polar and charged than the imidazopyridine in PD derivatives, affecting solubility and membrane permeability .
Perchlorate Salts in Coordination Chemistry
[Co(Pyt)₂]ClO₄ () represents a cobalt(III) coordination complex with a perchlorate counterion:
- Structure : A metal center coordinated to two organic ligands (thiazole-hydrazine derivatives).
- Synthesis : Involves refluxing Co(ClO₄)₂·6H₂O with organic ligands, contrasting with the target compound’s organic salt synthesis.
Key Contrast : The target compound lacks metal coordination, suggesting divergent applications (e.g., organic catalysis vs. bioactivity) .
Biological Activity
1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinium cation with a 2,4,6-trimethyl substitution pattern and an ester group derived from 2,2-diphenylacetic acid. Its molecular formula is with a perchlorate anion. The presence of the diphenylacetyl moiety suggests potential interactions with biological targets through hydrophobic and electrostatic interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyridinium compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that related compounds can inhibit proliferation in cancer cells such as KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) with IC50 values in the micromolar range .
Table 1: Cytotoxicity of Related Pyridinium Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-... | KB | TBD |
| 1-{(4-Methylphenyl)acetyl}-... | CNE2 | 9.91 |
| 1-{(4-Chlorophenyl)acetyl}-... | A549 (Lung Cancer) | TBD |
The proposed mechanisms of action for pyridinium compounds include:
- Inhibition of DNA Synthesis: These compounds may interfere with DNA replication processes in cancer cells.
- Induction of Apoptosis: Evidence suggests that they can trigger apoptotic pathways leading to programmed cell death.
- Antioxidant Activity: Some studies indicate that these compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
A notable study evaluated the biological activity of various pyridinium derivatives, including the target compound. The study found that modifications in the alkyl chain length and substituents significantly influenced the anticancer activity. For example, increasing the hydrophobic character enhanced cell membrane permeability and cytotoxic efficacy against cancer cells .
Another investigation into the compound's effects on enzyme activity revealed that it could inhibit certain enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent.
Table 2: Enzyme Inhibition Studies
Q & A
Basic: What are the standard synthetic routes for preparing 1-{2-[(2,2-Diphenylacetyl)oxy]ethyl}-2,4,6-trimethylpyridin-1-ium perchlorate?
The compound is typically synthesized via a multi-step process involving:
- Condensation reactions : Reaction of pyridine derivatives with diphenylacetyl chloride in anhydrous solvents like acetic anhydride, followed by alkylation with ethylating agents to introduce the trimethylpyridinium core .
- Perchlorate salt formation : Treatment with perchloric acid to precipitate the perchlorate counterion. Key intermediates can be monitored via TLC or HPLC, with final purification via recrystallization (e.g., from acetic acid/acetic anhydride mixtures, as seen in analogous pyrylium perchlorate syntheses) .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Elemental analysis : To verify stoichiometry (e.g., calculated vs. found C, H, Cl percentages, as demonstrated for similar pyrylium perchlorates) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., methyl groups at positions 2,4,6; diphenylacetyloxyethyl chain).
- IR : Identify carbonyl (C=O) and perchlorate (ClO₄⁻) stretches.
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
Advanced: How can computational methods optimize the synthesis and reactivity of this compound?
State-of-the-art approaches include:
- Quantum chemical reaction path searches : To model intermediates and transition states, reducing trial-and-error in alkylation or acylation steps .
- Machine learning (ML)-guided condition screening : Apply ML to experimental datasets (e.g., solvent polarity, temperature) to predict optimal yields.
- Feedback loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine reaction mechanisms .
Advanced: How should researchers resolve contradictions between elemental analysis and spectroscopic data?
- Cross-validation : Replicate analyses using independent techniques (e.g., X-ray crystallography to confirm structure if elemental data conflicts with NMR).
- Impurity profiling : Use HPLC-MS to detect side products (e.g., incomplete alkylation or hydrolysis byproducts) that skew elemental results .
- Error source analysis : Re-examine combustion conditions for elemental analysis (e.g., incomplete oxidation of carbon residues) .
Basic: What are the stability considerations for this compound under varying conditions?
- Thermal stability : Test via TGA/DSC to identify decomposition temperatures (pyridinium salts often degrade above 200°C).
- Moisture sensitivity : Store in anhydrous environments, as perchlorate salts may hydrolyze in humid conditions.
- Light exposure : Conduct accelerated UV stability studies to assess photolytic degradation pathways.
Advanced: What solvent systems influence the reactivity of this compound in nucleophilic substitutions?
- Polar aprotic solvents : Acetonitrile or DMF enhance reactivity by stabilizing charged intermediates (e.g., pyridinium cations) .
- Acidic media : Acetic acid can protonate the pyridinium ring, altering electron density and reaction kinetics.
- Solvent-free conditions : Explore mechanochemical synthesis to reduce solvent incompatibilities and improve atom economy.
Basic: What are the key applications of this compound in materials or catalysis research?
- Electron-deficient catalysts : Pyridinium salts act as Lewis acid catalysts in organic transformations (e.g., Diels-Alder reactions) .
- Ionic liquids : Potential use in conductive materials due to the perchlorate ion’s high ionic mobility.
- Photocatalysis : Investigate UV-triggered charge transfer for applications in energy storage.
Advanced: What challenges arise when scaling up synthesis from milligram to gram scale?
- Exotherm management : Optimize cooling rates during alkylation to prevent runaway reactions.
- Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
- Reactor design : Use microreactors to enhance mixing and heat transfer for exothermic steps .
Advanced: How can reaction mechanisms involving this compound be elucidated?
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reactants to track bond formation/cleavage via NMR.
- Kinetic isotope effects (KIE) : Study rate differences in H/D exchanges to identify rate-determining steps.
- In situ spectroscopy : Employ Raman or IR probes to monitor intermediate species during reactions .
Basic: What safety protocols are critical when handling this compound?
- Perchlorate hazards : Use explosion-proof equipment and avoid friction/heat sources due to perchlorate’s oxidizing nature.
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Neutralize perchlorate residues with reducing agents (e.g., sodium sulfite) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
